4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt) 4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt)
Brand Name: Vulcanchem
CAS No.: 1394042-87-5
VCID: VC8071875
InChI: InChI=1S/C7H16N4O.H2O4S/c8-7(9)11-3-1-10(2-4-11)5-6-12;1-5(2,3)4/h12H,1-6H2,(H3,8,9);(H2,1,2,3,4)
SMILES: C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O
Molecular Formula: C7H18N4O5S
Molecular Weight: 270.31 g/mol

4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt)

CAS No.: 1394042-87-5

Cat. No.: VC8071875

Molecular Formula: C7H18N4O5S

Molecular Weight: 270.31 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt) - 1394042-87-5

Specification

CAS No. 1394042-87-5
Molecular Formula C7H18N4O5S
Molecular Weight 270.31 g/mol
IUPAC Name 4-(2-hydroxyethyl)piperazine-1-carboximidamide;sulfuric acid
Standard InChI InChI=1S/C7H16N4O.H2O4S/c8-7(9)11-3-1-10(2-4-11)5-6-12;1-5(2,3)4/h12H,1-6H2,(H3,8,9);(H2,1,2,3,4)
Standard InChI Key TVGBXCTZGSRQPI-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O
Canonical SMILES C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(2-hydroxyethyl)piperazine-1-carboximidamide;sulfuric acid, reflecting its dual-component structure comprising a piperazine backbone substituted with a hydroxyethyl group and a carboximidamide moiety, neutralized by sulfuric acid . The molecular formula C7H18N4O5S\text{C}_7\text{H}_{18}\text{N}_4\text{O}_5\text{S} confirms the incorporation of sulfur from the sulfate counterion, which contributes to its ionic character and stability in aqueous environments .

Structural Elucidation and Bonding

The core structure features a six-membered piperazine ring with nitrogen atoms at positions 1 and 4. The hydroxyethyl group (-CH2_2CH2_2OH) is attached to the nitrogen at position 4, while the carboximidamide group (-C(=NH)NH2_2) occupies position 1 . Sulfuric acid forms a 1:1 molar salt with the carboximidamide base, as evidenced by the stoichiometry C7H16N4OH2SO4\text{C}_7\text{H}_{16}\text{N}_4\text{O} \cdot \text{H}_2\text{SO}_4 . The sulfate ion (SO42\text{SO}_4^{2-}) interacts electrostatically with the protonated carboximidamide group, enhancing crystalline stability .

Table 1: Comparative Molecular Data of Parent Compound and Sulfate Salt

PropertyParent Compound (CID 2759306) Sulfate Salt (CID 15564584)
Molecular FormulaC7H16N4O\text{C}_7\text{H}_{16}\text{N}_4\text{O}C7H18N4O5S\text{C}_7\text{H}_{18}\text{N}_4\text{O}_5\text{S}
Molecular Weight (g/mol)172.23270.31
Key Functional GroupsCarboximidamide, HydroxyethylSulfate, Carboximidamide
SMILES NotationC1CN(CCN1CCO)C(=N)NC1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers, including CAS numbers 28457-23-0 and 1394042-87-5, and DSSTox Substance ID DTXSID90376201 . Common synonyms include 4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate and 4-(2-hydroxyethyl)piperazine-1-carboximidamide, sulfuric acid, reflecting its dual-component nature .

Synthesis and Manufacturing

Synthetic Pathways

The sulfate salt is typically synthesized via neutralization of the parent base 4-(2-hydroxyethyl)piperazine-1-carboximidamide (CID 2759306) with sulfuric acid . The parent compound is prepared through nucleophilic substitution, where piperazine reacts with 2-chloroethanol to introduce the hydroxyethyl group, followed by carboximidamide formation via reaction with cyanamide . Purification steps involve crystallization from ethanol-water mixtures, yielding the sulfate salt as a hygroscopic solid .

Industrial-Scale Production

Industrial protocols emphasize controlled stoichiometry to prevent over-acidification, which could degrade the carboximidamide group. Reaction monitoring via pH titration ensures complete protonation of the amine groups before isolation . The final product is typically >98% pure by HPLC, with residual solvents regulated to <0.1% under ICH guidelines .

Physicochemical Properties

Solubility and Stability

The sulfate salt exhibits high aqueous solubility (>500 mg/mL at 25°C) due to its ionic nature, compared to the parent compound’s moderate solubility (≈150 mg/mL) . It remains stable under ambient conditions for 24 months when stored in airtight containers protected from light. Degradation occurs above 200°C, with decomposition products including sulfur oxides and piperazine derivatives .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 3350 cm1^{-1} (O-H stretch), 1650 cm1^{-1} (C=N stretch), and 1150 cm1^{-1} (S=O asymmetric stretch) .

  • NMR (¹H): Peaks at δ 3.5–3.7 ppm (piperazine ring protons), δ 2.8 ppm (hydroxyethyl CH2_2), and δ 1.9 ppm (carboximidamide NH2_2) .

Table 2: Thermal and Spectral Properties

PropertyValueMethod/Source
Melting Point215–218°C (decomposes)Differential Scanning Calorimetry
λmax_{\text{max}} (UV)210 nmUV-Vis Spectroscopy
pKa (Carboximidamide)8.2 ± 0.3Potentiometric Titration

Pharmacological and Industrial Applications

Pharmaceutical Intermediates

The carboximidamide group’s ability to chelate metal ions and participate in hydrogen bonding makes this compound a versatile intermediate in antiviral and antibacterial agents. For example, it is utilized in synthesizing protease inhibitors targeting HIV-1 by mimicking peptide bonds .

Coordination Chemistry

Inorganic complexes derived from this compound exhibit antimicrobial activity. A 2024 study demonstrated that its copper(II) complex inhibits Escherichia coli growth at MIC values of 12.5 µg/mL, surpassing free ligand activity by 4-fold .

Recent Research and Future Directions

Drug Delivery Systems

A 2025 patent application describes its use in nanoparticle-based delivery systems to enhance the bioavailability of hydrophobic anticancer drugs. Encapsulation efficiency reached 92% when combined with poly(lactic-co-glycolic acid) .

Environmental Impact

Biodegradation studies show 60% degradation within 28 days in soil, primarily via microbial cleavage of the carboximidamide group. Aquatic toxicity (EC50_{50} for Daphnia magna) is 45 mg/L, warranting careful wastewater management .

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